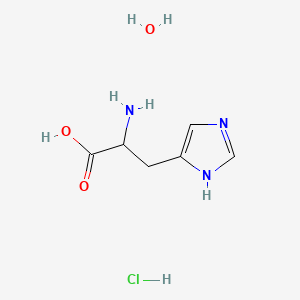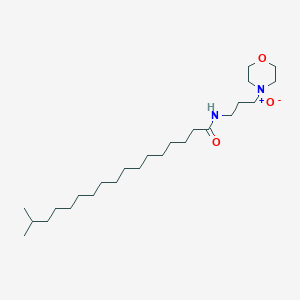
(E,Z)-Epalrestat Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,Z)-Epalrestat Methyl Ester is a derivative of Epalrestat, a well-known aldose reductase inhibitor used primarily in the management of diabetic neuropathy. The methyl ester form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: (E,Z)-Epalrestat Methyl Ester can be synthesized through the esterification of Epalrestat with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of Epalrestat to the ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: (E,Z)-Epalrestat Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Epalrestat and methanol.
Reduction: Epalrestat alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E,Z)-Epalrestat Methyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on aldose reductase enzyme activity in various biological systems.
Medicine: Explored for its therapeutic potential in managing diabetic complications, particularly diabetic neuropathy.
Industry: Utilized in the development of pharmaceutical formulations to improve the solubility and bioavailability of Epalrestat.
作用機序
The mechanism of action of (E,Z)-Epalrestat Methyl Ester involves the inhibition of the aldose reductase enzyme. This enzyme is responsible for the reduction of glucose to sorbitol, a process that contributes to the development of diabetic complications. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol in tissues, thereby alleviating symptoms of diabetic neuropathy. The molecular targets include the active site of the aldose reductase enzyme, where the compound binds and prevents the enzyme’s catalytic activity.
類似化合物との比較
Epalrestat: The parent compound, primarily used in the treatment of diabetic neuropathy.
Tolrestat: Another aldose reductase inhibitor with similar therapeutic applications.
Sorbinil: An older aldose reductase inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness: (E,Z)-Epalrestat Methyl Ester is unique due to its enhanced solubility and bioavailability compared to Epalrestat. This makes it a more effective candidate for pharmaceutical formulations, potentially offering improved therapeutic outcomes.
特性
CAS番号 |
682775-70-8 |
|---|---|
分子式 |
C₁₆H₁₅NO₃S₂ |
分子量 |
333.43 |
同義語 |
(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


